4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
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Overview
Description
4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring substituted with a phenyl group and a phenylethenesulfonyl group. This compound is part of the broader class of piperidine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be formed through hydrogenation or cyclization reactions involving suitable starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are often employed. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and neuropharmacology.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as fentanyl analogs, which share structural features and pharmacological properties. Examples include:
Fentanyl: A potent opioid analgesic.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Uniqueness
What sets 4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
61298-87-1 |
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Molecular Formula |
C20H22N2O3S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-phenyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H22N2O3S/c23-20(21-26(24,25)16-13-17-7-3-1-4-8-17)22-14-11-19(12-15-22)18-9-5-2-6-10-18/h1-10,13,16,19H,11-12,14-15H2,(H,21,23) |
InChI Key |
DNXFNJGMRVCFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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